

"6-nitro-3,4-dihydroquinolin-2(1H)-one CAS number 22246-16-8"

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Compound of Interest

Compound Name: 6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B022647

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An In-depth Technical Guide to **6-nitro-3,4-dihydroquinolin-2(1H)-one** (CAS 22246-16-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-nitro-3,4-dihydroquinolin-2(1H)-one, with CAS number 22246-16-8, is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its structure features a bicyclic system with a nitro group substituent on the aromatic ring, making it a subject of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the strongly electron-withdrawing nitro group not only influences the molecule's chemical reactivity but also serves as a versatile functional handle for further molecular elaboration.^{[1][2]} This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, including cardiotonic agents.^[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

6-nitro-3,4-dihydroquinolin-2(1H)-one is typically an off-white to yellowish-brown solid.^[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	22246-16-8	[5] [6]
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[6]
Molecular Weight	192.17 g/mol	[6] [7]
IUPAC Name	6-nitro-3,4-dihydro-1H-quinolin-2-one	-
Synonyms	6-nitro-3,4-dihydrocarbostyryl, 3,4-Dihydro-6-nitro-2(1H)-quinolinone	[4] [5]
Appearance	Off-white to yellowish-brown solid, White powder	[4] [8]
Melting Point	201-202°C; 210.5-211°C	[4] [5]
Boiling Point	420.3 ± 45.0 °C (Predicted)	[4] [5]
Density	1.4 ± 0.1 g/cm ³ ; 1.366 ± 0.06 g/cm ³ (Predicted)	[4] [5]
Solubility	Soluble in DMSO, Methanol	[4]
Storage	Sealed in dry, room temperature or freezer (-20°C)	[4] [7]
Hazard Class	IRRITANT	[4] [5]

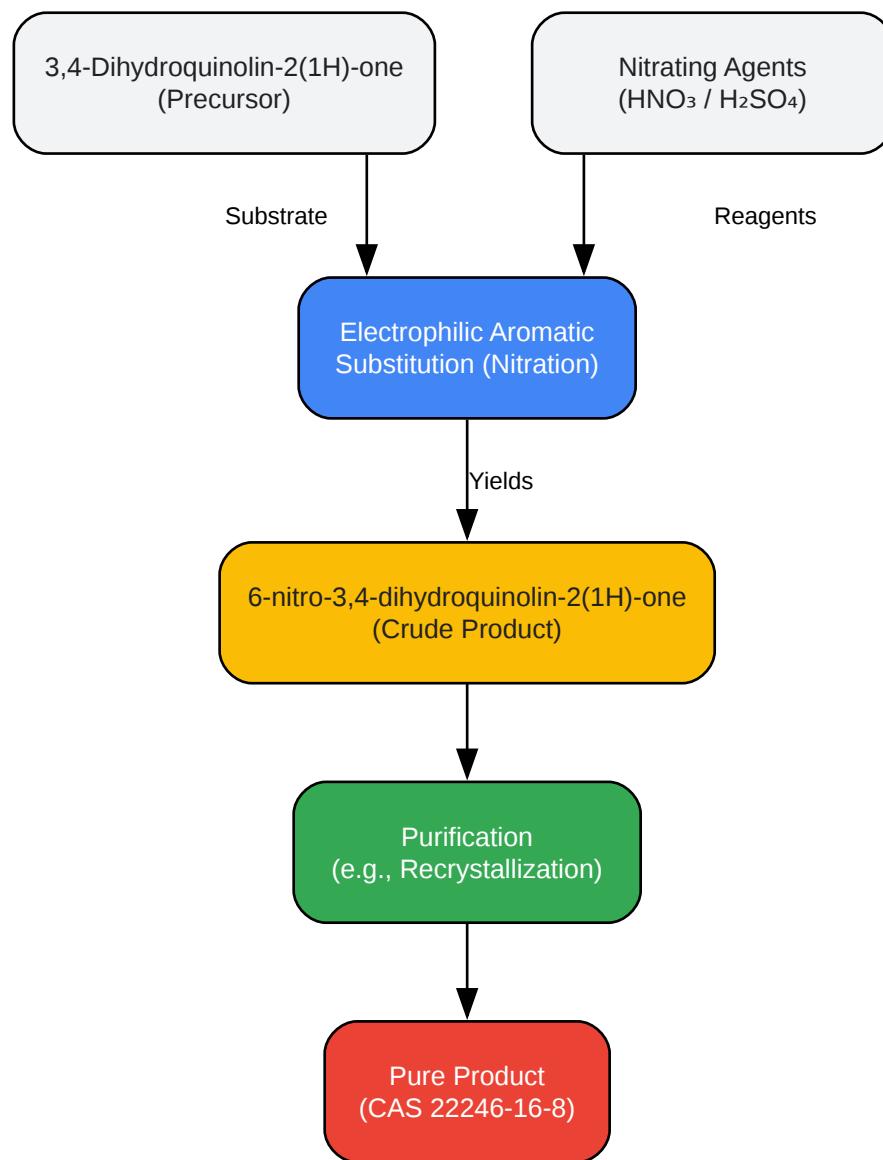
Synthesis and Reactivity

The primary synthetic route to **6-nitro-3,4-dihydroquinolin-2(1H)-one** involves the electrophilic nitration of the parent 3,4-dihydroquinolin-2(1H)-one scaffold. The regioselectivity of this reaction, favoring substitution at the 6-position, is a critical aspect of the synthesis.[\[1\]](#)[\[9\]](#)

General Synthesis Workflow

The synthesis is typically achieved by treating the dihydroquinolinone precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The workflow involves the reaction itself

followed by purification to isolate the target compound.



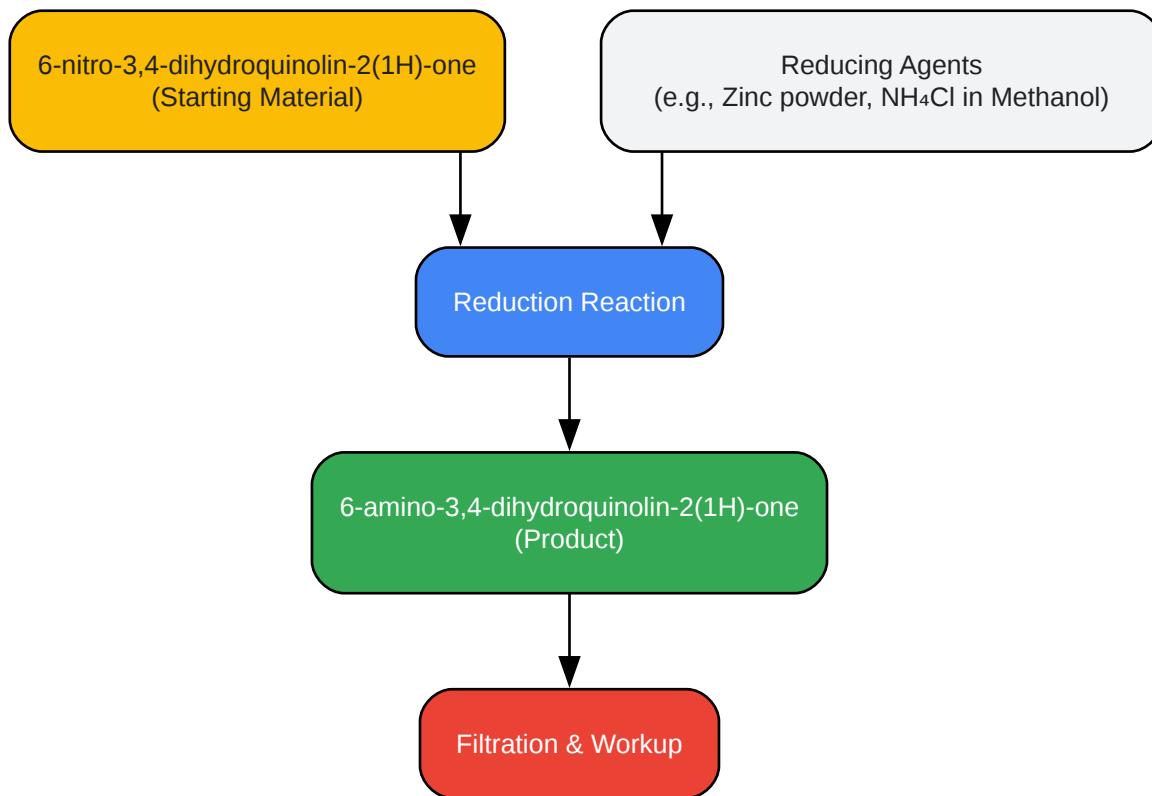
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Caption: General workflow for the synthesis of **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

Key Chemical Transformation: Reduction of the Nitro Group

A pivotal reaction of **6-nitro-3,4-dihydroquinolin-2(1H)-one** is the reduction of its nitro group to form 6-amino-3,4-dihydroquinolin-2(1H)-one. This transformation is crucial as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's

electronic properties and providing a primary amine for further functionalization.[1][3] This amino derivative is a key precursor for various bioactive compounds.[3]



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Caption: Reaction workflow for the reduction of the nitro group.

Experimental Protocols

Detailed methodologies are essential for reproducibility in a research setting. Below is a key experimental protocol derived from the literature.

Protocol: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one

This protocol details the reduction of the title compound, illustrating its utility as a synthetic intermediate.[3]

Step	Procedure	Details
1. Reaction Setup	Dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (3 g) in methanol (60 mL).	Cool the solution to 0 °C in an ice bath.
2. Addition of Reagents	Sequentially add zinc powder (5 eq.) and ammonium chloride (5 eq.) to the solution.	The addition should be done carefully while monitoring the temperature.
3. Reaction	Stir the reaction mixture at room temperature for 1 hour.	Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Filtration	Upon completion, filter the mixture through a bed of diatomaceous earth (Celite).	This removes the solid zinc residues and other inorganic salts.
5. Concentration	Concentrate the filtrate under reduced pressure.	This removes the methanol solvent.
6. Extraction	Dissolve the residue in a dichloromethane solution containing 5% methanol and wash with water.	This separates the organic product from water-soluble impurities.
7. Drying & Isolation	Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.	This yields the final product, 6-amino-3,4-dihydroquinolin-2(1H)-one.

Biological Context and Therapeutic Potential

While **6-nitro-3,4-dihydroquinolin-2(1H)-one** is primarily known as a synthetic intermediate, its structural backbone and the nitro functional group place it in a class of compounds with significant biological relevance.

- Dihydroquinolinone (DHQO) Scaffold: The core DHQO structure is found in numerous natural and synthetic compounds that exhibit a wide array of biological effects, showing potential in treating various disorders.[10]

- Precursor to Bioactive Agents: Its most direct application is as a key intermediate. The reduction product, 6-amino-3,4-dihydrocarbostyryl, is explicitly used to prepare cardiotonic agents, which are drugs that increase the force of heart muscle contraction.[3]
- Role of the Nitro Group: The nitro group is a well-established pharmacophore in medicinal chemistry.[11][12] Nitro-containing compounds are used as antimicrobial, antihypertensive, and antineoplastic agents.[11][13] For instance, related nitroquinoline structures have been investigated for antibacterial activity and enzyme inhibition.[14][15] This suggests that **6-nitro-3,4-dihydroquinolin-2(1H)-one** or its derivatives could be explored for similar activities.

The logical progression from the basic chemical structure to potential therapeutic applications highlights the compound's importance in the drug discovery pipeline.



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Caption: Logical pathway from the core scaffold to potential therapeutic applications.

Analytical Methods

Quality control and characterization of **6-nitro-3,4-dihydroquinolin-2(1H)-one** are crucial for its use in synthesis and research. Standard analytical techniques employed include:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]
- Proton Nuclear Magnetic Resonance (^1H NMR): Used to confirm the chemical structure and identify any impurities.[5]
- Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8) is more than a simple chemical; it is a strategic building block in the development of complex, biologically active molecules. Its synthesis via regioselective nitration and its key reactivity, particularly the reduction of the nitro group, make it an invaluable intermediate for medicinal chemists. Understanding its properties, synthesis, and chemical utility provides researchers and drug development professionals with the foundational knowledge to leverage this compound in the creation of novel therapeutics.

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